Cas no 49834-03-9 (3-Methyl-3-phenylbutan-2-amine)

3-Methyl-3-phenylbutan-2-amine is a tertiary amine compound characterized by its phenyl and methyl substituents on a butane backbone. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its tertiary amine functionality enhances reactivity in nucleophilic substitution and condensation reactions, while the aromatic phenyl group contributes to stability and potential binding interactions. The compound is particularly useful in the development of chiral ligands, catalysts, and bioactive molecules due to its defined stereochemistry. High purity grades are available for precision applications, ensuring consistent performance in research and industrial processes. Proper handling and storage are recommended due to its amine reactivity.
3-Methyl-3-phenylbutan-2-amine structure
49834-03-9 structure
Product Name:3-Methyl-3-phenylbutan-2-amine
CAS No:49834-03-9
MF:C11H17N
MW:163.259382963181
CID:325679
PubChem ID:20975781
Update Time:2025-05-19

3-Methyl-3-phenylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, a,b,b-trimethyl-
    • Benzeneethanamine, -alpha-,-bta-,-bta--trimethyl-
    • 3-methyl-3-phenylbutan-2-amine
    • 1,2-dimethyl-2-phenyl-propylamine
    • 3-methyl-3-phenyl-2-butaneamine
    • NE31549
    • Benzeneethanamine, -alpha-,-bta-,-bta--trimethyl-
    • 3-Methyl-3-phenylbutan-2-amine
    • Inchi: 1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3
    • InChI Key: HVPWOEYQHJCIKP-UHFFFAOYSA-N
    • SMILES: NC(C)C(C)(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 163.136099547g/mol
  • Monoisotopic Mass: 163.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 2.5

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 234.3±9.0 °C at 760 mmHg
  • Flash Point: 98.2±9.3 °C
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

3-Methyl-3-phenylbutan-2-amine Security Information

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$ 70.00 2022-06-02
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Additional information on 3-Methyl-3-phenylbutan-2-amine

Introduction to 3-Methyl-3-phenylbutan-2-amine (CAS No. 49834-03-9)

3-Methyl-3-phenylbutan-2-amine, also known by its CAS registry number CAS No. 49834-03-9, is an organic compound that belongs to the class of secondary amines. This compound has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a butanamine backbone with a methyl group and a phenyl group attached to the third carbon atom, making it structurally similar to other amine derivatives but with distinct functional characteristics.

The synthesis of 3-Methyl-3-phenylbutan-2-amine has been extensively studied, with researchers exploring various methods to optimize its production. One of the most promising approaches involves the use of catalytic hydrogenation techniques, which not only enhance yield but also reduce environmental impact. Recent advancements in green chemistry have further improved the synthesis process by incorporating biodegradable catalysts and renewable feedstocks, aligning with global sustainability goals.

In terms of chemical properties, 3-Methyl-3-phenylbutan-2-amine exhibits moderate basicity due to the presence of the amine group, which can participate in various nucleophilic reactions. Its aromatic ring contributes to its stability and reactivity, making it a versatile building block in organic synthesis. The compound has been utilized as an intermediate in the preparation of bioactive molecules, including antibiotics and antiviral agents, where its unique structure plays a critical role in molecular recognition and binding affinity.

Recent studies have highlighted the potential of 3-Methyl-3 phenylbutan 2 amine in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. Its ability to form hydrogen bonds and interact with biological targets makes it an attractive candidate for therapeutic applications. Additionally, researchers have explored its use in polymer chemistry, where it serves as a precursor for synthesizing novel polyamides with enhanced mechanical and thermal properties.

The application of CAS No. 49834 03 9 compounds extends beyond traditional chemical industries. In agriculture, it has been investigated as a potential ingredient in pesticides and herbicides due to its ability to disrupt specific enzymatic pathways in target organisms. Furthermore, its role as a chiral auxiliary in asymmetric synthesis has opened new avenues for producing enantiomerically pure compounds, which are crucial for modern pharmaceutical development.

In conclusion, 3-Methyl 3 phenylbutan 2 amine (CAS No. 49834 03 9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow significantly.

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